molecular formula C11H15N3O5 B14442057 Acetic acid, ((6-(2-methoxyethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester CAS No. 75274-13-4

Acetic acid, ((6-(2-methoxyethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester

Cat. No.: B14442057
CAS No.: 75274-13-4
M. Wt: 269.25 g/mol
InChI Key: HOOZHVDIZZXWGT-UHFFFAOYSA-N
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Description

This compound is an ethyl ester derivative featuring a pyrimidine core substituted with a 2-methoxyethoxy group at position 6 and an oxo-acetamido moiety at position 2. The 2-methoxyethoxy group enhances hydrophilicity, which may improve aqueous solubility compared to more lipophilic analogs.

Properties

CAS No.

75274-13-4

Molecular Formula

C11H15N3O5

Molecular Weight

269.25 g/mol

IUPAC Name

ethyl 2-[[6-(2-methoxyethoxy)pyrimidin-4-yl]amino]-2-oxoacetate

InChI

InChI=1S/C11H15N3O5/c1-3-18-11(16)10(15)14-8-6-9(13-7-12-8)19-5-4-17-2/h6-7H,3-5H2,1-2H3,(H,12,13,14,15)

InChI Key

HOOZHVDIZZXWGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=NC=N1)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((6-(2-methoxyethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester typically involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine. The methoxyethoxy side chain is introduced through an etherification reaction, and the ethyl ester group is added via esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((6-(2-methoxyethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, ((6-(2-methoxyethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, ((6-(2-methoxyethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Acetic acid, ((2-methyl-6-(methylthio)-4-pyrimidinyl)amino)oxo-, ethyl ester
  • Key Differences : Replaces the 2-methoxyethoxy group with a methylthio (-SMe) group and a methyl (-Me) group at positions 6 and 2, respectively.
  • The methyl group introduces steric hindrance, possibly affecting binding interactions .
Acetic acid, 2-[(6-methoxy-2-phenyl-4-pyrimidinyl)amino]-2-oxo-, ethyl ester (CAS 75274-16-7)
  • Key Differences : Contains a methoxy (-OMe) group at position 6 and a phenyl ring at position 2.
  • Impact : The phenyl group enables π-π stacking interactions with aromatic residues in biological targets, which may enhance binding affinity. The molecular formula (C15H15N3O4) indicates a higher molecular weight (301.3 g/mol) and reduced polarity compared to the target compound .
Ethyl 6-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate
  • Key Differences: Features a hexahydropyrimidine ring with a trifluoromethyl (-CF3) and dimethylamino (-NMe2) group.

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents logP (Predicted)
Target Compound Likely C13H17N3O6 ~335.3 2-Methoxyethoxy, oxo-acetamido ~1.2
Methylthio Analog C11H15N3O3S 269.3 Methylthio, methyl ~2.5
Phenyl-Methoxy Analog C15H15N3O4 301.3 Phenyl, methoxy ~2.8
Trifluoromethyl Derivative C17H19F3N3O4 386.3 -CF3, -NMe2 ~3.0

Analysis : The target compound’s 2-methoxyethoxy group lowers logP compared to methylthio and phenyl analogs, favoring solubility but possibly limiting bioavailability. The trifluoromethyl derivative’s higher logP reflects enhanced lipophilicity.

Stability and Metabolic Considerations

  • Ester Hydrolysis : The target compound’s ester is susceptible to hydrolysis, but the 2-methoxyethoxy group may slow degradation compared to simpler esters (e.g., ethyl acetate). In contrast, amide analogs () exhibit greater stability under physiological conditions .
  • Metabolism : The methoxyethoxy chain could undergo O-demethylation, generating hydrophilic metabolites. Comparatively, methylthio analogs might form sulfoxide metabolites, altering excretion profiles .

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